Methanol-d: A Comprehensive Technical Guide for Researchers
Methanol-d: A Comprehensive Technical Guide for Researchers
Methanol-d, also known as deuterated methanol (B129727), is a form of methanol where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution imparts unique properties to the molecule, making it an invaluable tool in various scientific research and development applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and the synthesis of deuterated compounds for drug development. This guide provides an in-depth overview of Methanol-d, its properties, common uses, and relevant experimental protocols.
Core Concepts: Understanding Methanol-d
Methanol-d exists in several deuterated forms, with the most common being Methanol-d1 (CH₃OD) and Methanol-d4 (CD₃OD). In Methanol-d1, only the hydrogen atom of the hydroxyl group is replaced by deuterium. In Methanol-d4, all four hydrogen atoms are substituted with deuterium.[1][2] The choice between these forms depends on the specific application.
The primary utility of deuterated solvents like Methanol-d in ¹H NMR spectroscopy is to avoid strong solvent signals that would otherwise obscure the signals from the analyte being studied.[3][4] Since deuterium resonates at a different frequency from protons, the solvent becomes "invisible" in the proton NMR spectrum.[4] Modern NMR spectrometers also utilize the deuterium signal to stabilize, or "lock," the magnetic field, which enhances the stability and reproducibility of the experiment.[4]
Quantitative Data: Physical and Spectroscopic Properties
The physical and spectroscopic properties of Methanol-d vary slightly from non-deuterated methanol and between its different deuterated forms. These differences are crucial for their application in experimental settings.
Table 1: Physical Properties of Deuterated Methanol Variants
| Property | Methanol (CH₃OH) | Methanol-d1 (CH₃OD) | Methanol-d4 (CD₃OD) |
| CAS Number | 67-56-1 | 1455-13-6 | 811-98-3 |
| Molecular Formula | CH₄O | CH₃DO | CD₄O |
| Molecular Weight ( g/mol ) | 32.04 | 33.05 | 36.07 |
| Density (g/mL at 25 °C) | 0.792 | 0.813[5][6] | 0.888 |
| Boiling Point (°C) | 64.7 | 65.5[6][7] | 65.4 |
| Melting Point (°C) | -97.6 | -99[6] | -99 |
| Refractive Index (n20/D) | 1.329 | 1.327[5][6][7] | 1.326 |
| Isotopic Purity (atom % D) | N/A | Typically ≥99.5[6] | Typically ≥99 |
Table 2: NMR Solvent Properties of Methanol-d4 (CD₃OD)
| Property | Value |
| Residual ¹H Chemical Shift (ppm) | 3.31 (pentet) |
| ¹³C Chemical Shift (ppm) | 49.1 (septet) |
| Water Signal (HOD) ¹H Chemical Shift (ppm) | ~4.87 |
Note: The multiplicity of the residual proton peak in Methanol-d4 is a pentet due to coupling with two deuterium atoms (n=2), following the 2nI+1 rule where I=1 for deuterium.[8]
Common Uses in Research and Drug Development
Methanol-d is a versatile compound with several key applications in scientific research, particularly within the pharmaceutical and chemical industries.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The most prevalent use of Methanol-d, specifically Methanol-d4, is as a solvent for NMR spectroscopy.[1][3] Its ability to dissolve a wide range of organic compounds and its minimal interference in ¹H NMR spectra make it an ideal choice for sample preparation.[3][9] It is particularly useful for studying hydrogen bonding interactions and for analyzing polar molecules.[3]
Synthesis of Deuterated Compounds
Methanol-d serves as an important building block in the synthesis of more complex deuterated molecules.[10][11] In drug development, incorporating deuterium into a drug molecule can alter its metabolic profile. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond. This "kinetic isotope effect" can lead to improved pharmacokinetic properties, such as a longer half-life and reduced formation of toxic metabolites.[11] Several deuterated drugs are currently in clinical research.[11]
Other Research Applications
Beyond NMR and synthesis, Methanol-d is also utilized in:
-
Kinetic Studies: To probe reaction mechanisms by observing the kinetic isotope effect.[12]
-
Spectroscopy: As a solvent in other forms of spectroscopy, such as infrared (IR) spectroscopy, where its vibrational modes differ from non-deuterated methanol.
-
Material Science: In the production of deuterated chemicals for various applications.[10]
Experimental Protocols
Sample Preparation for NMR Spectroscopy
The following is a general protocol for preparing a sample for NMR analysis using Methanol-d4.
Materials:
-
Analyte of interest
-
Methanol-d4 (CD₃OD)
-
NMR tube
-
Pipettes
-
Vortex mixer (optional)
-
Filter (if the sample is not fully soluble)
Procedure:
-
Weigh the sample: Accurately weigh approximately 1-10 mg of the solid analyte directly into the NMR tube. For liquid samples, use a pipette to add 1-10 µL.
-
Add the solvent: Add approximately 0.6-0.7 mL of Methanol-d4 to the NMR tube.
-
Dissolve the sample: Cap the NMR tube and gently invert it several times to dissolve the sample. A vortex mixer can be used for a short period if necessary.
-
Ensure homogeneity: Visually inspect the solution to ensure the sample is fully dissolved and the solution is homogeneous. If solid particles remain, the sample may need to be filtered.
-
Transfer to spectrometer: Carefully place the NMR tube into the spinner turbine and insert it into the NMR spectrometer.
-
Acquire data: Set up the desired NMR experiment (e.g., ¹H, ¹³C) and acquire the data. The spectrometer will "lock" onto the deuterium signal of the Methanol-d4.
Synthesis of a Deuterated Intermediate: Deuterated Methyl p-Toluenesulfonate
This protocol describes the use of Methanol-d4 to synthesize a deuterated intermediate, which can then be used in further synthetic steps.[11]
Materials:
-
Methanol-d4 (CD₃OD)
-
p-Toluenesulfonyl chloride
-
Sodium hydroxide (B78521) (NaOH)
-
Tetrahydrofuran (B95107) (THF)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Water
-
Three-necked flask
-
Ice-water bath
-
Stirring apparatus
Procedure:
-
In a 250 mL three-necked flask, prepare a solution of 90g of sodium hydroxide in 144 mL of water.
-
Add 16.2g of Methanol-d4 to this solution.
-
Cool the mixture to 0°C using an ice-water bath.
-
While stirring, slowly add a solution of 103g of p-toluenesulfonyl chloride in 144 mL of tetrahydrofuran dropwise.
-
After the addition is complete, allow the reaction mixture to naturally warm to room temperature and continue stirring overnight.
-
Filter the resulting mixture.
-
Extract the mother liquor with ethyl acetate.
-
Wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the product, deuterated methyl p-toluenesulfonate, as a colorless oil.
Visualizations: Workflows and Logical Relationships
The following diagrams illustrate common workflows involving deuterated solvents and synthesis.
References
- 1. Methanol-D4 | CH4O | CID 71568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Deuterated methanol - Wikipedia [en.wikipedia.org]
- 3. Popular Deuterated Solvents for NMR - Alfa Chemistry [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. メタノール-OD 99.5 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 7. METHANOL-D | 1455-13-6 [chemicalbook.com]
- 8. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 9. MDC and Its Impact on Polymer Drug Formulations [purosolv.com]
- 10. chemneo.com [chemneo.com]
- 11. Page loading... [guidechem.com]
- 12. CAS 1455-13-6: Methanol-d | CymitQuimica [cymitquimica.com]
